tert-Butyl (2-formylpyridin-3-yl)carbamate
Overview
Description
1. Introduction to tert-Butyl (2-formylpyridin-3-yl)carbamate
- Tert-butyl carbamates are a class of chemical compounds that are significant in organic synthesis and potentially as intermediates in pharmaceuticals. "tert-Butyl (2-formylpyridin-3-yl)carbamate" is a specific member of this class with distinct properties and potential applications.
2. Synthesis Analysis
- Tert-butyl carbamates can be synthesized from aldehydes and tert-butyl N-hydroxycarbamate in methanol-water mixtures using sodium benzenesulfinate and formic acid. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005).
- Another synthesis method involves a multistep process starting from L-Serine, including esterification, protection, and Corey-Fuchs reactions (Tang et al., 2014).
3. Molecular Structure Analysis
- The molecular structure of tert-butyl carbamates has been characterized using techniques like FT-NMR and FT-IR spectroscopy, and X-ray diffraction studies. These analyses reveal non-planar conformations and intermolecular hydrogen bonding in the crystal packing of these compounds (Kant, Singh, & Agarwal, 2015).
4. Chemical Reactions and Properties
- Tert-butyl carbamates participate in various chemical transformations, serving as building blocks in organic synthesis. They are involved in chemoselective transformation processes and react with a variety of electrophiles under mild conditions (Sakaitani & Ohfune, 1990).
Scientific Research Applications
Isomorphous Crystal Structures : This compound belongs to a family of isostructural compounds used in the study of crystal structures, particularly in understanding the interplay of hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).
Synthesis of Natural Product Intermediates : It serves as an intermediate in the synthesis of natural products like jaspine B, exhibiting cytotoxic activity against human carcinoma cell lines. This synthesis involves multiple steps including esterification and Corey-Fuchs reaction (Tang et al., 2014).
Carbamate Derivatives in Crystallography : Another study explores carbamate derivatives of tert-butyl, focusing on their crystallographic characterization and the nature of intermolecular interactions within these structures (Das et al., 2016).
Photoredox-Catalyzed Cascade Reactions : A photoredox-catalyzed amination using a tert-butyl carbamate derivative has been reported, demonstrating its application in synthesizing 3-aminochromones, which have broad applications in creating amino pyrimidines (Wang et al., 2022).
Building Blocks for Protease Inhibitors : This compound has been used in the enantioselective synthesis of specific carbamates, which are then utilized as building blocks for novel protease inhibitors. This involves asymmetric syn- and anti-aldol reactions (Ghosh et al., 2017).
Thionyl Chloride-Mediated Synthesis : A high-yielding preparation of tert-butyl carbamate derivative, employing thionyl chloride-mediated synthesis, has been reported. This method offers advantages in terms of simplicity and industry reliability (Li et al., 2015).
Synthesis of Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of tert-butyl carbamate, is an important intermediate for anticancer drugs. A high-yield synthetic method for this compound has been established (Zhang et al., 2018).
properties
IUPAC Name |
tert-butyl N-(2-formylpyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(8)7-14/h4-7H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTZIHDCJWVLKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448089 | |
Record name | tert-Butyl (2-formylpyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-formylpyridin-3-yl)carbamate | |
CAS RN |
116026-99-4 | |
Record name | tert-Butyl (2-formylpyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-formylpyridin-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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